![molecular formula C19H19ClN2O3 B3435560 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B3435560.png)
2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide
Overview
Description
2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine-threonine kinase that plays a crucial role in mitosis and is overexpressed in various types of cancers. MLN8054 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide inhibits the activity of Aurora A kinase, which is involved in several key processes during mitosis, including spindle assembly, chromosome alignment, and cytokinesis. By inhibiting Aurora A kinase, 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide disrupts these processes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can lead to cell death.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical models, which provides a solid foundation for further research. However, 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide also has some limitations. It has been shown to have off-target effects, which can complicate interpretation of results. Additionally, its potency and selectivity can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. One area of focus is the development of more potent and selective Aurora A kinase inhibitors. Another area of focus is the identification of biomarkers that can predict response to 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide and other Aurora A kinase inhibitors. Finally, there is interest in exploring the potential of 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide for combination therapy with other anti-cancer agents.
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, ovarian, and colon cancer. 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have synergistic effects when used in combination with other anti-cancer agents.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-5-1-14(2-6-16)13-18(23)21-17-7-3-15(4-8-17)19(24)22-9-11-25-12-10-22/h1-8H,9-13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGZLHHBLTWNDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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